2-Methylbut-3-yn-2-amine;hydrochloride

描述

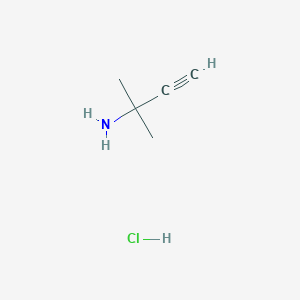

2-Methylbut-3-yn-2-amine hydrochloride is a tertiary alkyne amine hydrochloride salt with the molecular formula C₅H₁₀ClN. Its structure features a methyl-substituted propargylamine backbone, where the amine group is attached to a carbon adjacent to a triple bond (C≡C) and two methyl groups (Fig. 1). This compound is synthesized via reactions between phenyl isocyanate derivatives and 2-methylbut-3-yn-2-amine in the presence of triethylamine, typically in dichloromethane . It serves as a key intermediate in medicinal chemistry, particularly in synthesizing urea-linked 1,2,3-triazole derivatives evaluated for anti-IDO1 (indoleamine 2,3-dioxygenase 1) activity in cancer immunotherapy . Additionally, it is employed in combinatorial libraries for developing HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

属性

CAS 编号 |

2978-59-8 |

|---|---|

分子式 |

C5H10ClN |

分子量 |

119.59 g/mol |

IUPAC 名称 |

2-methylbut-3-yn-2-amine;hydrochloride |

InChI |

InChI=1S/C5H9N.ClH/c1-4-5(2,3)6;/h1H,6H2,2-3H3;1H |

InChI 键 |

SDCXJWKPKCYEFA-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C#C)N.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbut-3-yn-2-amine;hydrochloride typically involves the reaction of 2-methyl-3-butyn-2-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

[ \text{C}_5\text{H}_9\text{N} + \text{HCl} \rightarrow \text{C}_5\text{H}_9\text{N} \cdot \text{HCl} ]

The reaction is usually conducted at room temperature, and the product is obtained as a crystalline solid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps such as recrystallization to ensure high purity of the final product. The compound is typically produced in bulk quantities for use in various applications.

化学反应分析

Types of Reactions

2-Methylbut-3-yn-2-amine;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alkenes or alkanes. Substitution reactions can result in various substituted amines.

科学研究应用

2-Methylbut-3-yn-2-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of propargylamines and other nitrogen-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

作用机制

The mechanism of action of 2-Methylbut-3-yn-2-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in various chemical reactions, while the amine group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of biological molecules and pathways, leading to various effects.

相似化合物的比较

Prop-2-yn-1-amine Hydrochloride

- Molecular Formula : C₃H₆ClN

- Structure : Lacks methyl branching, featuring a linear propargylamine chain.

2-Methoxybut-3-yn-1-amine Hydrochloride

- Molecular Formula: C₅H₁₀ClNO

- Structure : Replaces the methyl group with a methoxy (-OCH₃) substituent, introducing polarity.

- Key Data : SMILES:

COC(CN)C#C; InChIKey:WLIAPYNBJXBLFB-UHFFFAOYSA-N. - Implications : The methoxy group may enhance solubility but reduce metabolic stability compared to 2-methylbut-3-yn-2-amine hydrochloride.

(R)-1-Methyl-prop-2-ynylamine Hydrochloride

- Molecular Formula : C₄H₈ClN

- Structure : Chiral analogue with stereochemistry at the propargyl carbon.

- Synonym: (R)-but-3-yn-2-amine hydrochloride .

- Applications : Stereospecificity may influence binding affinity in enzyme-targeted therapies.

3-(Isoindolin-2-yl)-2,3-dimethylbutan-2-amine

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Molecular Formula: C₈H₁₆ClNO₂

- Structure : Features an ester group and branched alkyl chain.

- Key Data : $ ^1H $-NMR (DMSO-d6): δ 9.00 (brs, 1H), 3.79 (s, 3H) .

- Implications : The ester moiety enables prodrug strategies but introduces hydrolytic instability.

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。